Bis(4-methylphenyl) but-2-ynedioate Bis(4-methylphenyl) but-2-ynedioate
Brand Name: Vulcanchem
CAS No.: 142207-58-7
VCID: VC16835272
InChI: InChI=1S/C18H14O4/c1-13-3-7-15(8-4-13)21-17(19)11-12-18(20)22-16-9-5-14(2)6-10-16/h3-10H,1-2H3
SMILES:
Molecular Formula: C18H14O4
Molecular Weight: 294.3 g/mol

Bis(4-methylphenyl) but-2-ynedioate

CAS No.: 142207-58-7

Cat. No.: VC16835272

Molecular Formula: C18H14O4

Molecular Weight: 294.3 g/mol

* For research use only. Not for human or veterinary use.

Bis(4-methylphenyl) but-2-ynedioate - 142207-58-7

Specification

CAS No. 142207-58-7
Molecular Formula C18H14O4
Molecular Weight 294.3 g/mol
IUPAC Name bis(4-methylphenyl) but-2-ynedioate
Standard InChI InChI=1S/C18H14O4/c1-13-3-7-15(8-4-13)21-17(19)11-12-18(20)22-16-9-5-14(2)6-10-16/h3-10H,1-2H3
Standard InChI Key HJGUPAHCZUQTIV-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)OC(=O)C#CC(=O)OC2=CC=C(C=C2)C

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

Bis(4-methylphenyl) but-2-ynedioate belongs to the class of diaryl acetylenedicarboxylates, distinguished by its linear alkyne core flanked by esterified aromatic rings. Key physicochemical properties include:

PropertyValue
CAS Number142207-58-7
Molecular FormulaC18H14O4\text{C}_{18}\text{H}_{14}\text{O}_{4}
Molecular Weight294.3 g/mol
AppearanceNot explicitly reported
StabilityLikely stable under inert conditions

The presence of electron-donating methyl groups on the phenyl rings enhances the compound’s stability compared to non-substituted analogs, as the substituents mitigate electronic withdrawal effects from the ester groups.

Structural Comparison with Analogous Compounds

A comparative analysis with related diesters highlights distinct features:

CompoundSubstituentsReactivity ProfileKey Applications
Bis(4-methylphenyl) but-2-ynedioate4-methylphenylHigh dienophile reactivityOrganic synthesis
Bis(trimethylsilyl) but-2-ynedioateTrimethylsilylEnhanced electrophilicitySilicon-based materials
Diethyl but-2-ynedioateEthylModerate reactivityCycloaddition reactions

The 4-methylphenyl groups in Bis(4-methylphenyl) but-2-ynedioate confer steric bulk, which may influence regioselectivity in cycloaddition reactions while maintaining electronic compatibility with dienophiles .

Synthesis and Reaction Mechanisms

Synthetic Pathways

The synthesis of Bis(4-methylphenyl) but-2-ynedioate typically involves esterification of but-2-ynedioic acid with 4-methylphenol derivatives under acidic or catalytic conditions. Alternative routes include:

  • Cycloaddition-mediated synthesis: Copper or palladium catalysts facilitate [2+2] or [4+2] cycloadditions, leveraging the alkyne’s electron-deficient nature.

  • Transesterification: Reaction of dimethyl acetylenedicarboxylate with excess 4-methylphenol in the presence of Lewis acids.

Reaction optimization often requires inert atmospheres (e.g., nitrogen or argon) and temperatures between 60–100°C to prevent side reactions such as polymerization.

Applications in Organic Synthesis and Materials Science

Intermediate for Complex Molecule Synthesis

Bis(4-methylphenyl) but-2-ynedioate serves as a versatile precursor in the synthesis of:

  • Heterocyclic compounds: Its alkyne moiety participates in Huisgen cycloadditions to form triazoles or pyrroles.

  • Dendrimers and polymers: The rigid aromatic structure facilitates controlled polymerization for materials with tailored thermal properties.

Research Frontiers and Challenges

Unexplored Reactivity

  • Cross-coupling reactions: Palladium-catalyzed couplings (e.g., Sonogashira) remain untested but could expand utility in conjugated polymer synthesis.

  • Asymmetric catalysis: Chiral auxiliaries or catalysts might enable enantioselective transformations, addressing a gap in current methodologies .

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